molecular formula C7H14O2 B1591296 2-(Tetrahydro-2H-pyran-4-yl)ethanol CAS No. 4677-18-3

2-(Tetrahydro-2H-pyran-4-yl)ethanol

Cat. No.: B1591296
CAS No.: 4677-18-3
M. Wt: 130.18 g/mol
InChI Key: XZXZZACRGBBWTQ-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)ethanol is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an ethanol group attached to the fourth carbon of the ring. This compound is a colorless liquid with a density of approximately 0.98 g/cm³ and is soluble in water and most organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol can be achieved through several methods. One common method involves the reaction of tetrahydropyran with sodium hydroxide, followed by esterification with ethanol . Another method includes the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

2-(Tetrahydro-2H-pyran-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include tetrahydropyran derivatives and other cyclic ethers .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)ethanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the tetrahydropyran ring. The hydroxyl group can undergo oxidation and reduction reactions, while the tetrahydropyran ring can participate in cyclization and substitution reactions . These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-(Tetrahydro-2H-pyran-4-yl)ethanol can be compared with other similar compounds such as tetrahydropyran and its derivatives. Tetrahydropyran itself is a six-membered ring containing five carbon atoms and one oxygen atom, but without the ethanol group . Another similar compound is 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which has an additional oxygen atom in the ring structure . The presence of the ethanol group in this compound makes it unique and provides additional reactivity and solubility properties.

Properties

IUPAC Name

2-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZZACRGBBWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590791
Record name 2-(Oxan-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4677-18-3
Record name 2-(Oxan-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 15 mL of tetrahydrofuran (THF) at 0° C. was added LiAlH4 (0.28 g, 7.3 mmol). This mixture was stirred for 10 min then the ethyl tetrahydropyran-4-yl-acetate (Combi-Blocks Inc., 0.50 g, 2.9 mmol) was added. The reaction was stirred for 5 min at 0° C. then was allowed to warm to ambient temperature and was stirred for 90 min. The reaction was quenched with excess NaHSO4.10H2O and was stirred for 60 min. The mixture was filtered through Celite. The filtrate was concentrated to give the title compound which was carried on without further purification. MS (DCI/NH3) m/z 131 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 0.55 g of LiAlH4 (13.9 mmol) in THF (10 mL) is added dropwise a solution of 2 g (13.9 mmol) of (tetrahydro-pyran-4-yl)-acetic acid in THF (10 mL) under nitrogen atmosphere (CAUTION: highly exothermic reaction!). Upon complete addition, the reaction is stirred at room temperature for 18 h. The reaction is cooled in an ice-bath and quenched with addition of 1M aqueous NH4Cl solution (2 mL). The resulting precipitate is removed by filtration through Celite® and is rinsed with ethyl acetate (3×100 mL). The filtrate is dried over Na2SO4, filtered and concentrated under reduced pressure to afford 1.63 g of 2-(tetrahydro-pyran-4-yl)-ethanol as a colorless oil. Yield: 90%; ES-MS m/z 131 [M+H].
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of lithium aluminum hydride (5.10 g, 138 mmol) in THF (200 mL) at 0° C. was added drop-wise a solution of ethyl 2-(4-oxanyl)acetate (22.0 g, 138 mmol) in THF (50 mL). The reaction mixture was then heated at reflux overnight. After cooling the mixture in an ice bath, ether (300 mL) was added, followed by drop-wise addition of 5N NaOH, until the formation of heavy white precipitate is complete. The suspension was filtered and the filtrate dried (K2CO3), filtered and concentrated by rotary evaporation to give a colorless liquid (17.7 g, 100%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods IV

Procedure details

To a suspension of lithium aluminium hydride (11 g, 0.29 mol) in dry tetrahydrofuran (350 mL) at 0° C. was added a solution of (tetrahydro-pyran-4-yl)-acetic acid ethyl ester (25 g, 0.145 mol) in dry tetrahydrofuran (100 mL) dropwise. The resulting mixture was then refluxed for 16 h. After cooling to 0° C., the reaction mixture was quenched carefully by slow addition of a saturated sodium carbonate solution (50 mL). The mixture was decanted and the precipitate was washed with tetrahydrofuran (2×200 mL). The combined tetrahydrofuran layers were dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 2-(tetrahydro-pyran-4-yl)-ethanol (13 g, 69%) as a yellow oil which was used in the next step without purification.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Reactant of Route 2
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Reactant of Route 3
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Reactant of Route 5
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Reactant of Route 6
2-(Tetrahydro-2H-pyran-4-yl)ethanol

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